3-(5-Nitro-2-furyl)acrylamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
710-25-8 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H6N2O4/c8-6(10)3-1-5-2-4-7(13-5)9(11)12/h1-4H,(H2,8,10)/b3-1+ |
InChI Key |
IZFMIIGMIPRYKL-HNQUOIGGSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 5 Nitro 2 Furyl Acrylamide
Established Synthetic Pathways for 3-(5-Nitro-2-furyl)acrylamide Synthesis
Condensation Reactions in this compound Synthesis
Condensation reactions form a fundamental approach to the synthesis of acrylamide (B121943) derivatives. While specific details on the direct condensation to form this compound are not extensively described in the provided results, analogous syntheses suggest this pathway is viable. For instance, the synthesis of related compounds like N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide often involves the condensation of a furan-containing acrylic acid with an appropriate amine. A common method is the Knoevenagel condensation of furfural (B47365) derivatives with malonic acid to produce the necessary acrylic acid intermediate. vulcanchem.com This intermediate can then be coupled with an amine.
In a relevant study, the condensation of 2-(2-methyl-5-1H-nitroimidazolyl)ethylamine with 5-nitro-2-furylacrylic acid yielded 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide. nih.gov This highlights the use of a pre-formed 5-nitro-2-furylacrylic acid in a condensation reaction to create a more complex acrylamide derivative.
Amidation and Chlorination Routes
A prevalent method for synthesizing 3-(5-nitro-2-furyl)acrylamides involves the reaction of 3-(5-nitro-2-furyl)acryloyl chloride with various alkylamines. evitachem.com This approach first requires the conversion of 3-(5-nitro-2-furyl)acrylic acid to its more reactive acyl chloride derivative, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acryloyl chloride is then reacted with an amine to form the desired amide bond.
Another key synthetic transformation involves the use of phosphoryl chloride. For example, 3-(5-nitro-2-furyl)acrylonitrile was successfully synthesized in high yield by reacting trans-3-(5-nitro-2-furyl)acrylamide with phosphoryl chloride. oup.com Similarly, cis-3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide was converted to trans-3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile using phosphoryl chloride. oup.com While this demonstrates the conversion of an acrylamide to a nitrile, the reverse reaction or related amidation processes are central to acrylamide synthesis.
Comparison of Synthetic Yields and Methodological Efficiency
Different synthetic methods for obtaining precursors and analogs of this compound show varying efficiencies. The synthesis of 3-(5-nitro-2-furyl)acrylonitrile, a key intermediate, from trans-3-(5-nitro-2-furyl)acrylamide using phosphoryl chloride was reported to have a high yield of 84.7%. oup.com In another example, the synthesis of trans-3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile from the corresponding cis-acrylamide using phosphoryl chloride also resulted in a high yield of 84.4%. oup.com
Derivatization Strategies and Novel Analog Synthesis
Preparation of Oxime Derivatives of this compound
The synthesis of oxime derivatives of this compound has been explored as a route to new compounds. oup.comoup.comresearchgate.net The initial step involves the preparation of this compound oxime from 3-(5-nitro-2-furyl)acrylonitrile and hydroxylamine (B1172632). oup.comoup.com This oxime can then be further functionalized.
Treatment of the acrylamide oxime with acid anhydrides or chlorides leads to the formation of O-acyl derivatives. For example, reacting the oxime with acetic anhydride (B1165640) yields the O-acetyl derivative, and reaction with benzoyl chloride produces the O-benzoyl derivative. oup.comresearchgate.net These O-acylated oximes are stable compounds that can be isolated and characterized.
Table 1: Synthesis of O-Acyl Derivatives of this compound Oxime
| Derivative | Reagent | Yield | Melting Point (°C) |
|---|---|---|---|
| O-Acetyl | Acetic anhydride | 73.4% | 171-172 |
| O-Propionyl | Propionic anhydride | 78.7% | 153-154 |
| O-Benzoyl | Benzoyl chloride | 59.2% | 200-201 |
Data sourced from a study by Hirao et al. oup.com
Synthesis of Oxadiazole and Triazole Derivatives
The chemical scaffold of this compound and its nitrile precursor serves as a valuable starting point for the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and triazoles. evitachem.comoup.comresearchgate.net
The O-acyl derivatives of this compound oxime can undergo thermal cyclization to form 3-[2-(5-nitro-2-furyl)vinyl]-5-alkyl-1,2,4-oxadiazoles. oup.comoup.com For instance, heating the O-acetyl derivative leads to the formation of the corresponding 5-methyl-1,2,4-oxadiazole. oup.com Additionally, treatment of this compound oxime with benzaldehyde (B42025) can afford a 4,5-dihydro-1,2,4-oxadiazoline derivative. oup.comoup.com
Triazole derivatives can also be synthesized from precursors related to this compound. Specifically, 3-(5-nitro-2-furyl)acrylonitrile reacts with diazomethane (B1218177) to yield 4-[2-(5-nitro-2-furyl)vinyl]-1,2,3-triazole. oup.comresearchgate.net This triazole can be further modified, for example, through N-acetylation or Mannich reactions. oup.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(5-Nitro-2-furyl)acrylonitrile |
| N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide |
| 5-nitro-2-furylacrylic acid |
| 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide |
| 2-(2-methyl-5-1H-nitroimidazolyl)ethylamine |
| 3-(5-nitro-2-furyl)acryloyl chloride |
| trans-3-(5-nitro-2-furyl)acrylamide |
| cis-3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide |
| trans-3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile |
| This compound oxime |
| O-acetyl-3-(5-nitro-2-furyl)acrylamide oxime |
| O-benzoyl-3-(5-nitro-2-furyl)acrylamide oxime |
| O-propionyl-3-(5-nitro-2-furyl)acrylamide oxime |
| 3-[2-(5-nitro-2-furyl)vinyl]-5-alkyl-1,2,4-oxadiazole |
| 3-[2-(5-nitro-2-furyl)vinyl]-5-methyl-1,2,4-oxadiazole |
| 3-[2-(5-nitro-2-furyl)vinyl]-5-phenyl-4,5-dihydro-1,2,4-oxadiazoline |
| 4-[2-(5-nitro-2-furyl)vinyl]-1,2,3-triazole |
| Thionyl chloride |
| Oxalyl chloride |
| Phosphoryl chloride |
| Hydroxylamine |
| Acetic anhydride |
| Benzoyl chloride |
| Propionic anhydride |
| Chloroacetyl chloride |
| Benzaldehyde |
| Diazomethane |
| Furfural |
Functionalization of the Acrylamide Moiety
The acrylamide moiety in this compound offers several sites for chemical modification, including the nitrogen atom and the α,β-unsaturated system. Functionalization at these positions can lead to a diverse range of derivatives with potentially altered physicochemical properties and biological activities.
One key approach to functionalizing the acrylamide group is through reactions involving the amide nitrogen. While direct derivatization on this compound itself is not extensively detailed in the reviewed literature, studies on closely related precursors provide valuable insights. For instance, in the synthesis of derivatives from 3-(5-nitro-2-furyl)acrylonitrile, which can be prepared from this compound, the resulting 4-[2-(5-nitro-2-furyl)vinyl]-1,2,3-triazole has been shown to undergo N-acetylation with acetic anhydride and N-morpholinomethylation via the Mannich reaction. oup.comoup.com These reactions highlight the potential for similar transformations on the amide nitrogen of this compound, allowing for the introduction of various substituents.
The α,β-unsaturated carbonyl system of the acrylamide moiety is susceptible to nucleophilic attack, most notably through Michael addition reactions. The ethylenic double bond, being electron-deficient due to the adjacent electron-withdrawing carbonyl and nitrofuran groups, can react with a variety of nucleophiles. This type of reaction allows for the introduction of a wide range of functional groups at the β-position to the carbonyl group.
Stereochemical Considerations in this compound Synthesis
The stereochemistry of the exocyclic double bond in this compound is a critical aspect of its synthesis and characterization. The molecule can exist as either the (E)- or (Z)-isomer, and the control of this stereochemistry is a significant consideration in its synthetic methodologies.
The synthesis of distinct E- and Z-isomers has been demonstrated in derivatives of this compound. For example, the condensation of 5-nitro-2-furylacrylic acid with 7-chloro-4-(piperazin-1-yl)quinoline (B128142) resulted in a mixture of two isomers: the (E)- and (Z)-isomers of 1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl)-3-(5-nitrofuran-2-yl)propenone. mdpi.com These isomers were successfully separated by preparative thin-layer chromatography. mdpi.com The stereochemistry of these isomers was confirmed by ¹H-NMR spectroscopy, with the coupling constant (J-value) of the vinylic protons being a key indicator. The (E)-isomer exhibited a larger J-value (around 15.7 Hz) compared to the (Z)-isomer (around 7.8 Hz), which is characteristic of trans and cis configurations, respectively. mdpi.com
The formation of the double bond in this compound and its derivatives is often achieved through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netalfa-chemistry.com These reactions provide a degree of stereochemical control. The HWE reaction, in particular, which utilizes phosphonate-stabilized carbanions, generally favors the formation of the thermodynamically more stable (E)-alkene. alfa-chemistry.comnih.gov The choice of reaction conditions and reagents in these olefination methods can influence the stereochemical outcome.
Furthermore, the potential for cis-trans isomerization of the double bond in nitrofuran derivatives is a significant stereochemical consideration. Studies on related compounds, such as 3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide, have shown that isomerization can be induced by various factors, including chemical reagents and enzymes. researchgate.netnih.govjst.go.jp This highlights the importance of controlling reaction and purification conditions to maintain the desired stereoisomeric form of this compound and its derivatives. For instance, the conversion of cis-3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide to trans-3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile has been observed upon treatment with phosphoryl chloride. oup.com
Table 1: Examples of Functionalization Reactions on the Acrylamide Moiety or Related Precursors
| Reaction Type | Reagents and Conditions | Product | Reference |
| N-Acetylation | Acetic anhydride | N-acetyl derivative | oup.comoup.com |
| N-Morpholinomethylation (Mannich reaction) | Formaldehyde, Morpholine | N-morpholinomethyl derivative | oup.comoup.com |
Table 2: Spectroscopic Data for (E)- and (Z)-Isomers of a this compound Derivative
| Isomer | Vinylic Proton Coupling Constant (J-value) | Reference |
| (E)-isomer | ~15.7 Hz | mdpi.com |
| (Z)-isomer | ~7.8 Hz | mdpi.com |
Molecular and Cellular Mechanisms of Biological Activity
Bioreductive Metabolism and Activation Pathways
The conversion of 3-(5-Nitro-2-furyl)acrylamide from a relatively stable parent compound into a biologically active agent is a critical process underpinned by cellular reductive pathways. This bioactivation is essential for its mechanism of action.
Enzymatic Reduction by Cellular Nitroreductases
The primary step in the metabolic activation of this compound is the enzymatic reduction of its nitro group. This reaction is catalyzed by a class of flavin-containing enzymes known as nitroreductases. nih.gov These enzymes are found across a wide range of biological organisms, from bacteria to mammals. nih.govnih.gov
Nitroreductases typically employ a "ping-pong" kinetic mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a donor like NADH or NADPH. nih.govebi.ac.uk The reduced enzyme then transfers electrons to the nitroaromatic substrate, in this case, this compound, regenerating the oxidized form of the enzyme. nih.govnih.gov This process involves successive two-electron reduction steps. nih.gov A variety of mammalian and microbial enzymes have been shown to catalyze this reduction, as detailed in the table below.
| Enzyme/System | Organism/Tissue Source | Cofactor | Reference |
| Type I Nitroreductases | Bacteria (e.g., E. coli) | NAD(P)H | nih.govnih.gov |
| Xanthine Oxidase | Mammalian Tissues | - | nih.gov |
| DT-Diaphorase | Mammalian Tissues | NAD(P)H | nih.gov |
| Liver Microsomes | Rat Liver | NAD(P)H | nih.gov |
| Lipoyl Dehydrogenase | - | NADH | nih.gov |
Role of Hypoxic Conditions in Metabolic Activation
The bioreductive activation of this compound is significantly more efficient under hypoxic, or low-oxygen, conditions. nih.gov Oxygen can compete with the nitrofuran compound for the electrons from the reduced nitroreductase enzyme. In the presence of oxygen, a futile cycle can occur where the initially formed nitro anion radical transfers its electron to oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound. This process inhibits the formation of the fully reduced, highly reactive metabolites.
Consequently, the metabolic depletion and macromolecular binding of this compound are greatly enhanced in hypoxic environments. nih.gov Studies have demonstrated that even micromolar concentrations of oxygen are sufficient to inhibit its reductive activation. nih.gov This characteristic is shared by many nitroaromatic compounds, which has led to their investigation as hypoxia-activated prodrugs for targeting oxygen-deficient tumor tissues. nih.gov
Formation of Reactive Metabolites and Their Intermediates
The enzymatic reduction of the 5-nitro group of this compound generates a cascade of highly reactive chemical intermediates. The process is not a single step but a sequential reduction:
Nitro Anion Radical : A one-electron reduction can form a transient nitro anion radical (R-NO₂⁻). nih.gov
Nitroso Derivative : A two-electron reduction of the nitro group (R-NO₂) yields a nitroso derivative (R-NO). nih.gov
Hydroxylamino Derivative : A further two-electron reduction of the nitroso intermediate produces a hydroxylamino derivative (R-NHOH). nih.govnih.gov
The hydroxylamino species is considered the key ultimate electrophilic metabolite responsible for the compound's genotoxicity. ebi.ac.uknih.gov This highly reactive intermediate can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, leading to the damage that underpins its biological effects. nih.gov Further metabolic processing of the compound has also been observed, with metabolites such as 2-(β-carboxypropionyl)-3-(5-methylthio-2-furyl)acrylamide being identified in animal studies, indicating that other pathways are also involved in its biotransformation and detoxification. nih.gov
Interaction with Nucleic Acids and Macromolecules
Once activated, the reactive metabolites of this compound can interact directly with essential cellular components like DNA, disrupting their normal function and integrity.
Adduct Formation with Deoxyribonucleic Acid (DNA)
The electrophilic intermediates generated during the bioreductive metabolism, particularly the hydroxylamino derivative, readily react with nucleophilic centers in DNA. This reaction results in the formation of covalent DNA adducts, which are chemical moieties attached to the DNA structure. nih.gov These adducts distort the DNA helix and interfere with the molecular machinery of the cell. The formation of these adducts is a critical event, representing the initial lesion that can lead to mutations and chromosomal damage if not properly repaired. The hydroxylamine (B1172632) metabolites are known to target DNA and can cause strand cleavage. ebi.ac.uk
Influence on DNA Replication and Repair Mechanisms
The presence of this compound-induced DNA adducts and strand breaks triggers a cellular DNA damage response. Studies on cultured mouse cells have shown that the compound causes a significant inhibition of DNA synthesis, suggesting an interruption of the cell cycle, likely through the activation of cell cycle checkpoints in the G1 and S phases. nih.gov
The damage inflicted upon the DNA activates cellular repair mechanisms. nih.gov Evidence for this includes the observation that DNA strand breaks induced by the compound can be partially repaired after its removal from the culture medium. nih.gov However, if the damage is too extensive or if the repair mechanisms are overwhelmed or inaccurate, permanent genetic alterations can occur. This is evidenced by the compound's potent mutagenic activity and its ability to induce various types of chromosomal damage. nih.govscilit.com
| Type of DNA/Cellular Damage | Observation | Organism/System | Reference |
| DNA Strand Breaks | Detected by alkaline sucrose (B13894) gradient analysis | Cultured Mouse Cells | nih.gov |
| Inhibition of DNA Synthesis | Gradual but remarkable inhibition of ³H-thymidine uptake | Cultured Mouse Cells | nih.gov |
| Chromosome Aberrations | Gaps, breaks, exchanges, and fragmentations | Cultured Mouse Cells | nih.gov |
| Mutations | Induction of 8-azaguanine-resistant mutants | Cultured Mouse Cells | nih.gov |
| Mitotic Crossing Over | Recombinogenic activity observed | Saccharomyces cerevisiae | scilit.com |
These interactions with DNA replication and repair processes are the fundamental basis for the mutagenicity associated with this compound. nih.govjst.go.jp
Interaction with Ribonucleic Acid (RNA) and Ribosome Function
The precise and detailed mechanisms of this compound's interaction with ribonucleic acid (RNA) and its subsequent effects on ribosome function are not extensively documented in dedicated studies of this specific compound. However, based on the well-established mode of action for the broader class of nitrofuran antibiotics, a general mechanism can be inferred.
Nitrofurans are known to undergo intracellular reduction, a process catalyzed by bacterial nitroreductases, to generate reactive metabolites. These reactive species are electrophilic and can covalently bind to various cellular macromolecules, including ribosomal components. This interaction with the translational machinery is a key aspect of their antimicrobial activity.
Binding to Other Cellular Macromolecules
One of the significant interactions is with cellular proteins. The reactive metabolites of nitrofurans can form covalent bonds with the side chains of amino acid residues such as cysteine, which contains a nucleophilic thiol group. Such binding can alter the three-dimensional structure of proteins, leading to the inactivation of enzymes and the disruption of other protein functions that are vital for cellular integrity and metabolism.
In addition to proteins, there is evidence to suggest that the reactive intermediates of nitrofurans can also interact with deoxyribonucleic acid (DNA). This interaction can lead to DNA damage, which, if not repaired, can have mutagenic or cytotoxic consequences.
It is important to note that while the general principle of covalent binding to macromolecules is a hallmark of nitrofuran activity, detailed quantitative data on the binding kinetics and specificity of this compound with various cellular macromolecules are not well-documented. The following table provides a qualitative summary of the interactions of the reactive metabolites of nitrofurans with cellular macromolecules.
| Cellular Macromolecule | Type of Interaction | Consequence of Interaction |
| Ribosomal RNA (rRNA) | Covalent Binding | Inhibition of protein synthesis |
| Ribosomal Proteins | Covalent Binding | Disruption of ribosome function |
| Other Cellular Proteins | Covalent Binding | Enzyme inactivation, disruption of protein function |
| Deoxyribonucleic Acid (DNA) | Covalent Binding | DNA damage, potential mutagenicity |
Genotoxicity and Mutagenicity of 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2)
The compound 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, commonly known as AF-2 or Furylfuramide, is a nitrofuran derivative that has been the subject of extensive genotoxicity and mutagenicity studies. These investigations across various biological systems, from bacteria to mammalian cells, have elucidated its mechanisms of DNA interaction and damage.
Genotoxicity and Mutagenicity Studies in Model Biological Systems
Induction of DNA Damage and Chromosomal Aberrations in Mammalian Cells (In Vitro and In Vivo Non-Human Models)
Neoplastic Transformation in Hamster Cells
Studies utilizing Syrian hamster embryo (SHE) cells have demonstrated the potential of 3-(5-Nitro-2-furyl)acrylamide, also known as AF-2, to induce neoplastic transformation in vitro. Early passage (secondary) cultures of Syrian golden hamster embryo cells, including those prepared from cryopreserved primary cells, exhibited malignant transformation following exposure to the compound nih.gov.
In one study, typical morphological transformation was observed in five out of six cultures between 30 and 186 days after a 24-hour treatment dtu.dk. The transformed cells not only showed morphological changes but also acquired anchorage-independent growth, a hallmark of transformation, as evidenced by their ability to form colonies in semi-solid agar medium nih.govdtu.dk. Furthermore, when these transformed cells were inoculated into suckling hamsters, they formed tumors classified as fibrosarcomas, confirming their tumorigenic nature nih.govdtu.dk. Three of the six cell lines transformed by this compound became tumorigenic within 7 to 24 days after the initial morphological transformation was noted dtu.dk.
| Exposure Duration | Observation Period | Transformation Outcome | Tumorigenicity | Reference |
|---|---|---|---|---|
| 24 hours | 30 - 186 days | Morphological transformation in 5 of 6 cultures | 3 of 6 transformed lines produced fibrosarcomas | dtu.dk |
| Not Specified | Not Specified | Malignant transformation observed | Transformed cells formed sarcomas in vivo | nih.gov |
Gene Mutation Assays in Transgenic Murine Models
In contrast to its effects in in vitro cell systems, in vivo genotoxicity tests for this compound have yielded different results. Specifically, a gene mutation assay conducted using transgenic mice was found to be negative nih.govdtu.dk. This suggests that under the conditions of the in vivo study, the compound did not induce detectable gene mutations in the transgenic model system, even in the forestomach, which is a known target organ for its carcinogenic effects in rodents nih.gov.
Mutagenic Effects in Embryonic Cells (Non-Human)
The mutagenic potential of this compound is evident in studies on non-human embryonic cells. As detailed in the neoplastic transformation section, exposure of Syrian hamster embryonic fibroblasts to the compound leads to significant cellular changes indicative of genetic damage nih.govdtu.dk. The induction of morphological transformation and the subsequent development of a tumorigenic phenotype in these embryonic cells underscore the compound's ability to cause permanent and heritable genetic alterations nih.govdtu.dk. These studies serve as a model for understanding the initial cellular events that can be triggered by this nitrofuran derivative in developing biological systems.
| Cell Type | Observed Effect | Confirmation | Reference |
|---|---|---|---|
| Secondary cultures of Syrian golden hamster embryo cells | Malignant Transformation | Growth in semi-solid agar; formation of sarcomas in vivo | nih.gov |
| Syrian hamster embryonic fibroblasts | Morphological Transformation | Formation of fibrosarcomas in vivo | dtu.dk |
Mechanisms Underlying Genetic Activity
The genotoxic and mutagenic activity of this compound is understood to be linked to its chemical structure, specifically the 5-nitro group. The mechanism of action for many nitrofuran derivatives involves metabolic reduction of this nitro group into reactive electrophilic intermediates. These intermediates, such as hydroxylamine (B1172632) derivatives, are capable of covalently binding to cellular macromolecules, including DNA.
This DNA binding can lead to the formation of adducts, which if not properly repaired by cellular DNA repair mechanisms, can cause mutations during DNA replication. This DNA-modifying effect is considered a key step in its mutagenic and carcinogenic action. Studies using bacterial systems, such as the Ames test, have shown that the mutagenic activity of this compound is significantly reduced in bacterial strains that are deficient in nitroreductase enzymes nih.gov. This finding highlights the critical role of enzymatic nitro-reduction in the metabolic activation of the compound to its genotoxic form nih.gov. While it demonstrates potent genotoxicity in various in vitro assays, the negative results in in vivo transgenic mouse models suggest that metabolic, detoxification, or repair pathways in the whole animal may effectively mitigate its mutagenic potential in certain tissues nih.gov.
Structure Activity Relationship Sar Studies for Biological Activity
Correlating Structural Modifications with Antimicrobial Activity in Preclinical Models
While comprehensive SAR studies specifically centered on 3-(5-Nitro-2-furyl)acrylamide are not extensively documented in publicly available literature, the broader class of nitrofuran derivatives has been the subject of numerous investigations. These studies provide valuable insights into the structural features that govern antimicrobial potency.
Quantitative structure-activity relationship (QSAR) analyses on various sets of antibacterial nitrofuran derivatives have been performed to understand the physicochemical and structural features important for their activity. For instance, studies on (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones and related compounds have shown that electronic factors, described by the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E), play a significant role. These studies suggest that while the reduction of the nitro group is a necessary step for activity, it may not be the sole rate-determining one.
In a series of 4-phenoxyquinoline derivatives incorporating a 3-amino, 2-cyano-acrylamide moiety, a SAR study indicated that compounds with methyl groups at the 4-position of the N-phenyl acrylamide (B121943) were more effective against certain cancer cell lines. While this study is on anticancer activity, it highlights how substitutions on the acrylamide portion of a molecule can influence biological effects.
The following table summarizes the general effects of structural modifications on the antimicrobial activity of nitrofuran derivatives, which can be extrapolated to understand the potential SAR of this compound.
| Molecular Moiety | Modification | General Effect on Antimicrobial Activity |
| Nitro-furan Ring | Removal or replacement of the nitro group | Abolishes or significantly reduces activity |
| Altering the position of the nitro group | Position at C-5 is generally optimal for activity | |
| Substituents on the furan (B31954) ring | Can modulate activity, with electronic effects being significant | |
| Acrylamide Linker | Saturation of the double bond | Likely to decrease activity by removing the Michael acceptor |
| Substitution on the α-carbon | Can influence steric and electronic properties, affecting target binding | |
| Substitution on the amide nitrogen | Can alter solubility, cell permeability, and target interaction |
Investigating the Role of the Nitro-furan Moiety in Biological Effects
The 5-nitrofuran moiety is the cornerstone of the biological activity of this compound and other related compounds. The antimicrobial action of nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target microbial cell, leading to the formation of toxic, reactive intermediates. researchgate.net This bio-reductive metabolism is a key feature that can lead to the generation of reactive nitrogen species. svedbergopen.com
The process is initiated by bacterial nitroreductases, which are flavin-containing enzymes. These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. The highly reactive nitroso and hydroxylamino intermediates are believed to be the primary cytotoxic species. These reactive metabolites can cause widespread damage to cellular macromolecules, including DNA, RNA, proteins, and lipids, leading to the inhibition of essential cellular processes and ultimately cell death.
The electron-withdrawing nature of the nitro group is critical for this process, as it facilitates the acceptance of electrons from the nitroreductases. svedbergopen.com This is why the presence and position of the nitro group are paramount for the biological effects of this class of compounds. The furan ring itself serves as a scaffold, and its electron-rich nature can influence the electronic properties of the entire molecule, potentially affecting interactions with biological targets. ijabbr.com
Impact of Acrylamide Moiety on Reactive Metabolite Formation
The acrylamide moiety in this compound plays a significant role in its reactivity and potential for forming reactive metabolites. The α,β-unsaturated carbonyl system of the acrylamide group makes it a pronounced Michael acceptor. ekb.egekb.eg This chemical feature allows it to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH), through a process called Michael addition. ekb.eg
The metabolism of the acrylamide portion of the molecule can also contribute to the formation of reactive species. While the primary activation pathway for the antimicrobial activity is the reduction of the nitro group, the acrylamide part could potentially undergo metabolic transformations. For instance, acrylamide itself is known to be metabolized by cytochrome P450 enzymes to form glycidamide, a reactive epoxide that can form adducts with DNA. While it is not confirmed for this compound, the potential for such metabolic pathways involving the acrylamide moiety exists and could contribute to the formation of different types of reactive metabolites.
The inherent reactivity of the acrylamide moiety is a double-edged sword. While it can contribute to the desired therapeutic effect through covalent modification of microbial targets, it also raises concerns about potential off-target effects and toxicity due to indiscriminate reactions with host biomolecules.
SAR of Related Nitrofuran Derivatives
The structure-activity relationships of a wide array of nitrofuran derivatives have been investigated, providing a broader context for understanding this compound. A consistent finding across numerous studies is the indispensable nature of the 5-nitro group for potent antimicrobial activity.
For example, in a study of nitrofuranylamide and related aromatic compounds with activity against Mycobacterium tuberculosis, 3-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed. nih.gov These models correlated the minimum inhibitory concentration (MIC) values with the molecular structures, providing insights for the design of new analogs.
In another study, the synthesis and evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives revealed their antimicrobial potential, further underscoring the importance of the nitroaromatic scaffold. Research on the late-stage functionalization of 5-nitrofuran drugs, involving modifications such as hydroxylation, methylation, and arylation, has shown that such changes can significantly impact antibacterial activity. rsc.org
The table below presents a summary of SAR findings for different classes of nitrofuran derivatives, which helps to contextualize the structural features of this compound.
| Nitrofuran Derivative Class | Key SAR Findings | Reference Compound Example |
| Nitrofuranyl-thiadiazoles | The nature of the substituent on the thiadiazole ring influences activity. | Not specified |
| Nitrofurfurylidene Imines | The electronic properties of the substituent on the imine nitrogen are important for activity. | Nitrofurantoin |
| Nitrofuryl-propenones | Substituents on the phenyl ring can modulate activity through steric and electronic effects. | (E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one mdpi.com |
| Nitrofuranyl-amides | The nature of the amine component of the amide can significantly affect biological activity. | N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide mdpi.com |
These studies collectively reinforce the principle that the 5-nitrofuran core is a privileged scaffold for antimicrobial activity, and that modifications to the side chain, such as the acrylamide moiety in this compound, provide a means to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
Metabolism and Biotransformation Pathways Preclinical Research
In Vitro Metabolic Conversion by Enzyme Systems (e.g., Xanthine Oxidase, Liver Microsomes)
The in vitro metabolism of nitrofuran derivatives, including compounds structurally related to 3-(5-Nitro-2-furyl)acrylamide, has been shown to be catalyzed by several enzyme systems. Notably, xanthine oxidase and liver microsomes have been identified as key players in the biotransformation of these compounds.
Research has demonstrated that xanthine oxidase, in the presence of an electron donor, can catalyze the cis-trans isomerization of nitrofuran derivatives such as 3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide. nactem.ac.uk This enzymatic activity is significantly higher than their nitro-reducing activity. nactem.ac.uk Similarly, liver microsomes can also facilitate the conversion of the cis-isomer to the trans-isomer of related compounds. nactem.ac.uk The reductive metabolism of nitroaromatic compounds by liver microsomes from various species, including pigs, rats, and sheep, has been observed to proceed via intermediate hydroxylamines to the corresponding amine compounds. ecnu.edu.cn
The metabolic activation of nitrofurans by microsomal enzymes is a critical step in their cytotoxic effects. For instance, in the presence of a mouse hepatic microsomal drug-activating system, metabolites of nitrofurantoin, a related nitrofuran, have been shown to produce dose-dependent toxicity to human lymphocytes. nih.gov
Table 1: Enzymatic Systems Involved in the Metabolism of Related Nitrofuran Compounds
| Enzyme System | Metabolic Reaction | Compound Studied |
|---|---|---|
| Xanthine Oxidase | cis-trans isomerization | 3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide nactem.ac.uk |
| Liver Microsomes | cis-trans isomerization | 3-(5-nitro-2-furyl)-2-(2-furyl)acrylamide nactem.ac.uk |
| Liver Microsomes | Reductive metabolism | Nitroaromatic compounds ecnu.edu.cn |
Identification and Characterization of Metabolites (e.g., in Rabbits)
The identification of metabolites in vivo provides crucial insights into the biotransformation pathways of a compound. Studies on the closely related compound, 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2), in rabbits have led to the isolation and identification of its urinary metabolites. nih.gov While specific metabolites for this compound are not detailed in the available literature, the findings for AF-2 offer valuable analogous information. The identification of these metabolites was achieved through techniques such as thin-layer chromatography, magnetic resonance spectroscopy, and mass spectrometry. nih.gov
Tissue-Specific Metabolism (e.g., Small Intestine)
The metabolism of nitrofuran derivatives is not confined to the liver; other tissues also play a significant role. The small intestines of rats have been shown to be capable of catalyzing the cis-trans isomerization of some nitrofuran derivatives. nactem.ac.uk This indicates that metabolism can occur at the site of absorption, potentially influencing the systemic availability and biological effects of the parent compound and its metabolites.
Subchronic treatment with acrylamide (B121943), the parent structure of this compound, has been shown to induce a tissue-specific increase in DNA synthesis in target tissues for tumor development in rats, such as the thyroid, testicular mesothelium, and adrenal medulla. nih.gov This tissue-specific effect may be related to localized metabolic activation.
Influence of Metabolism on Biological Activity
The metabolism of this compound and related nitrofurans is intrinsically linked to their biological activity, including their therapeutic and toxic effects. The bioreductive metabolism of these compounds is a key activation step. For instance, the bioreductive metabolism of AF-2 is implicated in its use as a hypoxic cell marker. nih.gov This process can be inhibited by the presence of oxygen. nih.gov
The cytotoxicity and DNA-damaging effects of nitrofurans are believed to stem from the actions of toxic intermediates generated during their metabolic reduction. nih.gov The extent of this toxicity is often enhanced under hypoxic conditions, where the reduction of the nitro group is more favorable. nih.gov The metabolic depletion of these compounds can influence their ability to diffuse to target tissues, which is a critical factor for their efficacy as therapeutic agents. nih.gov Furthermore, reactive metabolites can bind to cellular macromolecules, which may lead to cell death or trigger secondary immunologic responses. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2) |
| Nitrofurantoin |
| Acrylamide |
| 3-(5-nitro-2-furyl)-2-phenylacrylamide |
| 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile |
| Nitrofurazone |
| Furazolidone |
| Furaltadone |
| N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide (FANFT) |
| Misonidazole |
Analytical Research Methodologies for 3 5 Nitro 2 Furyl Acrylamide and Its Metabolites
Chromatographic Techniques for Research Analysis (e.g., HPLC, GC-MS, LC-MS/MS in related contexts)
Chromatography is a cornerstone for the analysis of 3-(5-nitro-2-furyl)acrylamide and its metabolites, providing the necessary separation from endogenous interferences in biological samples. The choice of technique often depends on the analyte's properties and the sensitivity required.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of nitrofuran compounds and their metabolites. nih.govacs.org Typically, a reverse-phase C18 column is employed for separation. jfda-online.comscispace.com The mobile phase often consists of a mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer or water with formic acid) and an organic modifier (such as methanol (B129727) or acetonitrile), run in either isocratic or gradient mode to achieve optimal separation. jfda-online.comresearchgate.netresearchgate.net Detection is commonly performed using a photodiode array (PDA) or UV detector, which is effective for compounds with chromophores like the nitrofuran ring system. acs.org For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile metabolites, GC-MS can be used for the analysis of smaller, more volatile derivatives or degradation products of this compound. This technique requires that the analytes be thermally stable and volatile. Often, a derivatization step is necessary to convert polar metabolites into less polar, more volatile compounds suitable for GC analysis. The gas chromatograph separates components of the mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for identification. A nitrogen-phosphorus detector (NPD) can also be used for its selectivity and sensitivity towards nitrogen-containing compounds like acrylamides. dnacih.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the trace-level detection and quantification of nitrofuran metabolites and related acrylamide (B121943) compounds in complex matrices. jfda-online.comnih.gov The coupling of liquid chromatography with tandem mass spectrometry provides exceptional selectivity and sensitivity. scispace.comnih.gov After chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. spectroscopyonline.com In tandem MS, a specific precursor ion (the molecular ion of the target analyte) is selected, fragmented through collision-induced dissociation (CID), and a specific product ion is monitored. oup.com This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces background noise and allows for highly specific and sensitive quantification, even at levels as low as µg/kg. nih.govoup.comnih.gov
| Technique | Principle | Typical Application in Nitrofuran/Acrylamide Analysis | Key Advantages |
| HPLC-PDA/UV | Separation based on polarity using a liquid mobile phase and solid stationary phase; detection via UV-Vis absorbance. | Quantification of parent compound and major metabolites in various samples. acs.org | Robust, cost-effective, good for quantitative analysis of known compounds. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase; identification based on mass-to-charge ratio. | Analysis of thermally stable derivatives or smaller fragments. dnacih.com | High resolution, excellent for structural elucidation of volatile compounds. |
| LC-MS/MS | Combines HPLC separation with the high selectivity and sensitivity of tandem mass spectrometry. lcms.cz | Trace-level quantification of metabolites in complex biological matrices (e.g., tissues, milk). jfda-online.comnih.govirispublishers.com | High sensitivity and specificity, suitable for complex mixtures, definitive identification. lcms.cz |
Spectroscopic Approaches for Structural Elucidation of Metabolites
Once potential metabolites are separated and detected, spectroscopic methods are employed to determine their exact chemical structures. This is a critical step, as metabolism can significantly alter the parent compound's structure through processes like reduction of the nitro group or modification of the acrylamide side chain.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a metabolite. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy, a unique molecular formula can be proposed. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is used to generate fragmentation patterns. thermofisher.comsilantes.com In this process, a selected metabolite ion is fragmented, and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint, offering clues about the molecule's substructures and how they are connected. scispace.comnih.gov The interpretation of these spectra, often aided by computational prediction tools and comparison with spectral libraries, is fundamental to identifying unknown metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for the structural elucidation of novel compounds. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov While MS provides information on molecular weight and fragmentation, NMR reveals the precise connectivity of atoms. A standard dataset for structure elucidation often includes several types of NMR experiments:
¹H NMR: Identifies the different types of protons in the molecule and their relative numbers.
¹³C NMR: Identifies the different types of carbon atoms.
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons). hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together different fragments of the molecule. hyphadiscovery.com
The combination of these techniques allows researchers to build a complete and unambiguous picture of a metabolite's structure, even with very small amounts of isolated material (in the microgram range). hyphadiscovery.comresearchgate.net
| Spectroscopic Technique | Information Provided | Role in Metabolite Identification |
| High-Resolution MS (HRMS) | Accurate mass-to-charge ratio (m/z). researchgate.net | Determines the elemental composition (molecular formula) of the metabolite. |
| Tandem MS (MS/MS) | Fragmentation patterns of a selected ion. silantes.com | Provides a structural fingerprint, revealing substructures and functional groups. |
| ¹H and ¹³C NMR | Information on the chemical environment of hydrogen and carbon atoms. mdpi.com | Identifies the basic chemical building blocks of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between different nuclei (H-H, C-H). mdpi.com | Establishes the connectivity of atoms to assemble the final, complete structure. |
Methodologies for Quantifying DNA Adducts in Research Settings
A critical aspect of studying genotoxic compounds like this compound is the ability to measure their interaction with DNA to form covalent adducts. The quantification of these adducts provides a direct measure of the biologically effective dose and is essential for understanding mechanisms of carcinogenicity.
³²P-Postlabeling Assay: This is an ultrasensitive method capable of detecting very low levels of DNA adducts, often as low as one adduct in 10⁹ to 10¹⁰ nucleotides. nih.govspringernature.com The assay involves several key steps:
DNA Digestion: The DNA sample is enzymatically digested into individual deoxynucleoside 3'-monophosphates. springernature.comnih.gov
Adduct Enrichment: The modified nucleotides (adducts) are often enriched from the bulk of normal nucleotides. nih.gov
Radiolabeling: The adducts are radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govnih.gov
Separation and Quantification: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govoup.com The amount of adduct is then quantified by measuring the radioactive decay. nih.gov
The major advantages of this technique are its exceptional sensitivity and the fact that it does not require prior knowledge of the adduct's structure. tandfonline.com
LC-MS/MS-Based Methods: Liquid chromatography-tandem mass spectrometry has become a prominent technique for the quantification of specific DNA adducts. nih.gov This approach offers high specificity and structural confirmation, which is a key advantage over the ³²P-postlabeling method. The general workflow involves:
DNA Hydrolysis: DNA is enzymatically hydrolyzed to release the adducted 2'-deoxynucleosides. spectroscopyonline.comnih.gov
Sample Cleanup/Enrichment: Solid-phase extraction (SPE) is commonly used to purify the sample and enrich the adducts. nih.gov
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS, typically using selected-reaction monitoring (SRM) for quantification. oup.com A stable isotope-labeled internal standard, which is a synthetic version of the adduct containing heavy isotopes (e.g., ¹³C, ¹⁵N), is added at the beginning of the process to ensure accurate quantification. nih.gov The analysis monitors a specific fragmentation of the adducted deoxynucleoside, such as the neutral loss of the deoxyribose moiety, to confirm its identity. spectroscopyonline.comresearchgate.net
This method provides both quantitative data and structural verification, making it a powerful tool for studying specific DNA damage pathways. escholarship.org
| Methodology | Principle | Sensitivity | Key Features |
| ³²P-Postlabeling Assay | Enzymatic digestion of DNA followed by ³²P-labeling of adducts and separation by chromatography. nih.gov | Very high (1 adduct in 10⁹-10¹⁰ nucleotides). nih.govspringernature.com | Does not require knowledge of adduct structure; applicable to complex mixtures. tandfonline.com |
| LC-MS/MS | Quantification of specific adducts (as deoxynucleosides) using a stable isotope-labeled internal standard and SRM. oup.comnih.gov | High (e.g., ~1 adduct in 10⁸ nucleotides, depending on the adduct). nih.gov | High specificity; provides structural confirmation; requires knowledge of the target adduct. nih.gov |
Future Directions in 3 5 Nitro 2 Furyl Acrylamide Research
Elucidation of Unexplored Biochemical Targets
While DNA is the most well-established biochemical target of 3-(5-Nitro-2-furyl)acrylamide, its reactivity suggests that other cellular macromolecules may also be primary or secondary targets. aacrjournals.orginchem.org The metabolism of the compound, particularly the reduction of the nitro group, is critical to its activity and is catalyzed by nitroreductase enzymes in bacteria. researchgate.netresearchgate.net This metabolic activation produces reactive intermediates that are largely responsible for its genotoxicity. Future research should aim to identify the specific human nitroreductases capable of activating this compound, as this could reveal tissue-specific susceptibility.
Beyond DNA, other potential but less-explored targets include:
Cellular Proteins: The reactive metabolites of this compound could form adducts with cellular proteins, altering their function. The formation of protein adducts is a known mechanism for other carcinogens. itcilo.org Identifying these protein targets could uncover novel mechanisms of toxicity or cellular defense. For example, studies on other nitrofuran derivatives have shown they generate free radicals, suggesting that proteins involved in redox signaling and oxidative stress responses could be key targets. uchile.cl
Serum and Transport Proteins: The interaction of small molecules with blood proteins like human serum albumin (HSA) can significantly affect their bioavailability, distribution, and activity. mdpi.com Studies on ruthenium complexes containing nitrofuran-like ligands have demonstrated binding to HSA and apo-transferrin, which modulates the compound's cytotoxic effects. mdpi.com Investigating the binding of this compound to these transport proteins is an unexplored area that could provide insights into its pharmacokinetics.
Advanced Mechanistic Studies using Modern Omics Technologies
Modern systems biology approaches can provide a holistic view of the cellular response to this compound exposure, moving beyond single-target analysis.
Genomics and Transcriptomics: While the mutagenicity of the compound is known, next-generation sequencing can be used to determine its specific mutational signature—the precise pattern of DNA base changes it induces. A pilot study has proposed using whole-genome sequencing of exposed bacteria to achieve this. mendeley.comresearchgate.net This signature can serve as a biomarker of exposure and provide clues about the exact mechanism of DNA damage and repair. Transcriptomics (e.g., RNA-seq) can reveal global changes in gene expression, identifying entire pathways that are perturbed, such as DNA repair, apoptosis, and metabolic networks.
Proteomics: This technology can be employed to comprehensively identify protein adducts formed by the compound's reactive metabolites. By using a "tagged" version of the molecule, researchers could potentially pull down and identify its protein binding partners. Furthermore, quantitative proteomics can map the global changes in protein expression and post-translational modifications, offering a direct view of the functional consequences of exposure that complements transcriptomic data.
Metabolomics: The metabolic fate of this compound has been partially described, with metabolites like 2-(β-carboxypropionyl)-3-(5-methylthio-2-furyl) acrylamide (B121943) identified in past studies. iarc.fr Modern metabolomics, using high-resolution mass spectrometry, can create a detailed map of its biotransformation and uncover all downstream metabolic perturbations. This could identify novel biomarkers of effect and provide a clearer picture of how the cell's metabolic network is disrupted.
Computational Modeling and In Silico Approaches for Predicting Biological Activity
Computational toxicology offers powerful tools for predicting the biological activity of compounds and generating testable hypotheses about their mechanisms. marquette.edu For this compound, these approaches can be used to refine our understanding of its structure-activity relationship.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate a compound's chemical structure with its biological activity. Such models have been developed to predict the carcinogenicity of various chemical classes, including nitroaromatics. acs.org By analyzing the specific molecular descriptors of this compound and its derivatives—such as electrophilicity, geometry, and solubility—researchers can refine predictions of their potential to cause DNA damage. acs.org
Molecular Docking and Target Prediction: In silico screening can predict potential interactions with a wide array of biological macromolecules. Using software like Swiss Target Prediction, researchers can generate a list of likely protein targets. researchgate.net These hypothetical targets can then be investigated using molecular docking simulations to model the binding interactions at an atomic level. This approach could help prioritize unexplored protein targets for experimental validation, such as specific human nitroreductases or DNA repair enzymes. Three-dimensional QSAR studies have already been used to define the pharmacophore for other nitrofuran derivatives, a technique that could be applied here. uchile.cl
Development of Novel Research Probes Based on the this compound Scaffold
The well-defined chemical structure and potent biological activity of this compound make its scaffold a promising starting point for the design of chemical probes. These probes would not be for therapeutic use but for studying specific biological processes.
Probes for Studying DNA Repair: By attaching a fluorescent tag or a biotin (B1667282) handle to the this compound structure, researchers could create a tool to visualize and track the formation of DNA adducts in living cells. This would allow for real-time monitoring of DNA damage and the subsequent recruitment of repair proteins to the damaged sites.
Probes for Identifying Activating Enzymes: An affinity-based probe could be designed from the scaffold to covalently bind to the active site of enzymes that metabolize it. This would enable the identification and isolation of the specific nitroreductases responsible for its activation in human cells, a critical step in understanding its tissue-specific toxicity.
Derivatives for Mechanistic Studies: The synthesis of a library of derivatives with systematic modifications to the furan (B31954) ring, nitro group, and acrylamide side chain can help dissect the contribution of each chemical feature to its biological activity. For instance, creating derivatives that cannot be easily reduced or that have altered electrophilicity could help separate the effects of the parent compound from its metabolites. The synthesis of novel nitrofuran derivatives to study free radical generation has already been demonstrated as a viable approach. uchile.cl Modern synthetic methods, such as strain-release functionalization, provide the chemical tools to create a diverse range of such probes. acs.org
Q & A
Q. What experimental models are recommended for assessing the carcinogenic potential of 3-(5-Nitro-2-furyl)acrylamide?
Rodent models (rats and mice) are widely used for in vivo carcinogenicity studies. For example, Takayama & Kuwabara (1977a) demonstrated tumor induction in mice and rats via oral administration, with skeletal muscle atrophy observed at high doses . The International Agency for Research on Cancer (IARC) classifies this compound as Group 2B ("possibly carcinogenic to humans") based on robust animal data . Methodologically, studies should include dose-response analyses, histopathological examinations, and long-term exposure protocols (e.g., 46-week studies with TDLo = 475 g/kg in rats) .
Q. How is this compound utilized in mutagenicity assays?
It serves as a positive control in bacterial reverse mutation tests (e.g., Ames test). The OECD guidelines recommend preincubation at 20 minutes with Salmonella typhimurium strains, followed by 50-hour exposure periods and triplicate repetitions . Its mutagenic potency is attributed to the 5-nitro-2-furyl radical, which induces DNA adducts . Comparative studies show that 3-(5-Nitro-2-furyl)acrylic acid (a derivative) exhibits higher mutagenicity than AF-2, emphasizing the role of nitro group positioning .
Q. What analytical methods confirm the structural integrity of synthesized this compound?
UV-Vis spectroscopy (e.g., Shimadzu UV-1800) identifies purity via absorbance peaks, while IR spectroscopy confirms functional groups like the acrylamide bond . Mass spectrometry (Thermo-Fischer) determines molecular weight (182.15 g/mol), and NMR (1H/13C) resolves substituent positions on the furyl ring . TLC (Rf value monitoring) and melting point analysis (e.g., 184°C for derivatives) further validate synthesis success .
Q. What regulatory frameworks govern the use of this compound in research?
The compound is listed under IARC Group 2B and the EPA Genetic Toxicology Program, requiring strict institutional biosafety protocols . Researchers must adhere to OECD Test Guidelines (e.g., TG 471 for mutagenicity) and document exposure controls (e.g., PPE, ventilation) to mitigate inhalation/contact risks .
Q. How does the structure of this compound influence its biological activity?
The nitro group at the 5-position on the furyl ring enhances electrophilicity, enabling DNA adduct formation . The acrylamide moiety facilitates covalent binding to cellular macromolecules, while the furyl scaffold contributes to redox cycling and mutagenic potential . Structure-activity relationship (SAR) studies suggest that derivatives with modified nitro positioning (e.g., 5-nitro-2-furyl vs. 2-furyl) exhibit varying QR induction and mutagenicity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s QR induction and mutagenic effects?
While the compound induces quinone reductase (QR) (CD value = 99.70 µg/mL), a phase II detoxification enzyme, its mutagenicity arises from nitroreductase-mediated activation . To reconcile this, experimental designs should differentiate between short-term antioxidant assays (e.g., QR induction in Hepa-1c1c7 cells) and long-term mutagenicity/carcinogenicity models. Dose-dependent studies (e.g., 10 µg/plate in bacterial assays vs. 475 g/kg in rodents) clarify threshold effects .
Q. What advanced techniques optimize the synthesis of this compound derivatives for reduced toxicity?
Substituent engineering (e.g., replacing the nitro group with hydroxyl or methyl groups) reduces electrophilicity. Cherian et al. (2023) demonstrated this by synthesizing hydroxamate derivatives via ethyl chloroformate-mediated reactions, achieving 64–69% yields . Purification via column chromatography and solubility testing (e.g., organic vs. aqueous solvents) ensures derivative stability. Computational modeling (e.g., DFT for electron density analysis) further predicts toxicity reduction .
Q. How do in vitro and in vivo models differ in assessing this compound’s carcinogenic mechanisms?
In vitro models (e.g., Ames test) highlight direct DNA damage, while in vivo studies (e.g., rodent bioassays) reveal systemic effects like muscle atrophy and organ-specific tumors . Advanced methodologies include transgenic rodent models (e.g., Tg.AC mice for skin carcinogenesis) and metabolomic profiling to track nitroreductase-mediated activation pathways .
Q. What emerging methodologies enhance detection of this compound in complex matrices?
High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS improves sensitivity in trace analysis (detection limits < 1 ppb). Isotope dilution assays (e.g., ¹⁵N-labeled analogs) correct for matrix effects in food or biological samples . For environmental monitoring, solid-phase microextraction (SPME) paired with GC-MS quantifies airborne residues .
Q. How can predictive toxicology models improve risk assessment for this compound?
QSAR (Quantitative Structure-Activity Relationship) models correlate nitro group orientation with mutagenic potency . Integrated omics approaches (transcriptomics/proteomics) identify biomarkers of exposure (e.g., DNA repair gene upregulation). The EPA’s ToxCast database provides high-throughput screening data to prioritize in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
